molecular formula C10H22O B12372027 1-Decanol-d2-2

1-Decanol-d2-2

Cat. No.: B12372027
M. Wt: 160.29 g/mol
InChI Key: MWKFXSUHUHTGQN-QDNHWIQGSA-N
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Description

1-Decanol-d2-2, also known as deuterated decyl alcohol, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Decanol-d2-2 can be synthesized through the deuteration of 1-decanol. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where 1-decanol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.

Chemical Reactions Analysis

Types of Reactions

1-Decanol-d2-2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form 1-decanal-d2-2 and further to decanoic acid-d2-2.

    Reduction: It can be reduced to form decane-d2-2.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and acetic anhydride for esterification are commonly employed.

Major Products

    Oxidation: 1-Decanal-d2-2, Decanoic acid-d2-2

    Reduction: Decane-d2-2

    Substitution: Various esters and halides depending on the reagents used.

Scientific Research Applications

1-Decanol-d2-2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of deuterated solvents and reagents for specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-decanol-d2-2 is primarily related to its role as a deuterated analog of 1-decanol. The presence of deuterium can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical reactivity. In biological systems, deuterium-labeled compounds are used to study metabolic pathways and enzyme kinetics by tracing the incorporation and transformation of the labeled molecule.

Comparison with Similar Compounds

1-Decanol-d2-2 can be compared with other deuterated alcohols and non-deuterated 1-decanol:

    1-Decanol: The non-deuterated form, commonly used in the production of plasticizers, lubricants, and surfactants.

    1-Dodecanol-d2: Another deuterated fatty alcohol with a longer carbon chain, used in similar applications but with different physical properties.

    1-Octanol-d2: A shorter-chain deuterated alcohol, used in studies requiring different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium, which makes it particularly useful in studies requiring precise isotopic labeling and tracing.

Properties

Molecular Formula

C10H22O

Molecular Weight

160.29 g/mol

IUPAC Name

9,10-dideuteriodecan-1-ol

InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D,2D

InChI Key

MWKFXSUHUHTGQN-QDNHWIQGSA-N

Isomeric SMILES

[2H]CC([2H])CCCCCCCCO

Canonical SMILES

CCCCCCCCCCO

Origin of Product

United States

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